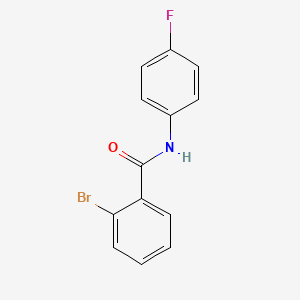

2-bromo-N-(4-fluorophenyl)benzamide

Description

Contextualization within Halogenated Aromatic Scaffolds and Amide Chemistry

The N-phenylbenzamide core is frequently embellished with halogen atoms, creating halogenated aromatic scaffolds that are of profound interest in drug discovery. Halogens, such as fluorine and bromine, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine, in particular, is often incorporated to enhance metabolic resistance and binding interactions, while bromine serves as a crucial reactive handle for further synthetic transformations.

The amide bond itself is a fundamental functional group in chemistry and biology, famously linking amino acids to form proteins. In synthetic chemistry, the formation of the amide bond is one of the most frequently performed reactions. The stability of the amide group, combined with its ability to participate in hydrogen bonding, makes it an essential feature in the design of molecules intended to interact with biological systems. The combination of a stable amide linker with halogenated aromatic rings in molecules like 2-bromo-N-(4-fluorophenyl)benzamide thus provides a chemically tractable and biologically relevant starting point for chemical synthesis.

Research Significance of this compound as a Synthetic Precursor

The primary significance of this compound in research lies in its utility as a synthetic precursor or intermediate. The presence of a bromine atom on one of the phenyl rings is a key feature, making the molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler building blocks.

The bromine atom serves as a versatile functional group that can be readily converted into new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This capability allows chemists to use this compound as a foundational piece to build a diverse library of more complex molecules with potential applications in pharmacology and materials science. For example, 2-bromobenzamides are well-documented precursors for the synthesis of phenanthridinones, a class of compounds with significant biological activity. researchgate.netresearchgate.netnih.gov

Overview of Key Research Themes and Methodological Approaches

The central research theme surrounding this compound is its application in synthetic organic chemistry to access complex heterocyclic structures. The key methodological approaches employed are transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance.

Key Research Applications of the 2-Bromobenzamide (B1207801) Scaffold:

| Application Area | Synthetic Transformation | Resulting Scaffold | Potential Utility |

| Medicinal Chemistry | Palladium-Catalyzed Intramolecular C-H Arylation | Phenanthridinones | Anticancer, Antiviral |

| Medicinal Chemistry | Palladium-Catalyzed Buchwald-Hartwig Amination | N-Aryl Aminobenzamides | Pharmaceutical intermediates |

| Medicinal Chemistry | Palladium-Catalyzed Suzuki-Miyaura Coupling | Biphenyl Benzamides | Pharmaceutical intermediates |

| Heterocyclic Synthesis | Cobalt-Catalyzed Cyclization with Carbodiimides | 3-(Imino)isoindolin-1-ones | Novel Chemical Scaffolds |

The primary methodological approach involves palladium catalysis. Palladium complexes, in conjunction with specialized phosphine ligands, are used to activate the carbon-bromine bond, enabling reactions like the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and intramolecular C-H functionalization. wikipedia.orglibretexts.orgresearchgate.netnih.gov These methods are at the forefront of modern organic synthesis due to their reliability and broad applicability. Characterization of the starting material and resulting products is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARLNRUQNQMJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293744 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153386-07-3 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153386-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 4 Fluorophenyl Benzamide

Established Synthetic Pathways and Optimizations

The most common and well-established method for synthesizing 2-bromo-N-(4-fluorophenyl)benzamide is through amide coupling reactions. This approach focuses on the activation of the carboxylic acid group of 2-bromobenzoic acid to facilitate nucleophilic attack by the amino group of 4-fluoroaniline (B128567).

The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the use of coupling reagents is a standard practice to achieve amide bond formation under milder conditions. luxembourg-bio.com The fundamental principle involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for reaction with the amine.

A common approach involves the in-situ activation of 2-bromobenzoic acid. One of the pioneering reagents for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The reaction mechanism proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards amines. The insoluble dicyclohexylurea (DCU) byproduct is conveniently removed by filtration. luxembourg-bio.com

Another strategy involves the conversion of 2-bromobenzoic acid into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromobenzoyl chloride is then reacted with 4-fluoroaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

To mitigate issues like epimerization, especially in chiral systems, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides like DCC. luxembourg-bio.com These additives form active esters that are more stable than the O-acylisourea intermediate but still sufficiently reactive towards amines. luxembourg-bio.com Modern coupling reagents often incorporate the HOBt moiety within their structure, such as uronium/aminium and phosphonium (B103445) salts. luxembourg-bio.com

The choice of solvent and base is also critical. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or dimethylformamide (DMF) are commonly employed. nih.govluxembourg-bio.com The addition of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is often necessary to scavenge the acid produced during the reaction. rsc.org

Below is a table summarizing various reagent systems that can be applied to the synthesis of this compound based on established methods for similar compounds.

| Coupling Reagent | Additive | Typical Solvent | Base | Key Features |

| Dicyclohexylcarbodiimide (DCC) | None or HOBt | Dichloromethane (DCM) | None or Triethylamine | Inexpensive, but byproduct can be difficult to remove. luxembourg-bio.com |

| Thionyl Chloride (SOCl₂) | None | Toluene or neat | Pyridine or Triethylamine | Forms reactive acyl chloride intermediate. nih.gov |

| HATU | None | Dimethylformamide (DMF) | DIPEA | High efficiency, low side reactions. |

| COMU | Collidine | Acetonitrile/Water | Collidine | Effective in aqueous media, broad substrate scope. luxembourg-bio.com |

Advanced and Catalytic Synthetic Routes

In addition to traditional methods, advanced synthetic strategies, particularly those employing transition metal catalysis, have emerged as powerful tools for amide bond formation. These methods often offer higher yields, greater functional group tolerance, and milder reaction conditions.

Transition metals, such as copper and palladium, can catalyze the direct amination of aryl halides. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been described for the amination of 2-bromobenzoic acids. nih.gov This method eliminates the need for prior activation of the carboxylic acid, allowing for a more direct synthesis of N-aryl anthranilic acid derivatives. nih.gov While this specific study focused on the formation of the N-aryl bond to the benzoic acid, the principles can be extended to the formation of the amide bond itself.

Palladium-catalyzed C-H activation is another advanced strategy. For instance, palladium catalysts have been used for the ortho-fluorination of benzoic acid derivatives, demonstrating the utility of this metal in functionalizing the starting materials for more complex syntheses. nih.gov

The following table outlines potential transition metal-catalyzed approaches for the synthesis of this compound.

| Catalyst System | Reactants | Key Advantages |

| Cu/Cu₂O | 2-bromobenzoic acid, 4-fluoroaniline | Direct amination, no need for acid protection, high regioselectivity. nih.gov |

| Palladium Catalyst | 2-bromobenzoyl chloride, 4-fluoroaniline | Potentially milder conditions and broader functional group tolerance. |

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

One approach is the use of greener catalysts. Boric acid has been shown to catalyze the dehydrative amidation of benzoic acids and aromatic amines under mild conditions. researchgate.net This method is attractive due to the low cost and low toxicity of the catalyst. researchgate.net

Another green strategy is the use of safer solvents. The replacement of undesirable dipolar aprotic solvents like DMF and NMP with more environmentally friendly options such as acetonitrile or even water is a key consideration. luxembourg-bio.com The development of coupling reagents that are effective in aqueous media, such as COMU in the presence of collidine, represents a significant step towards greener amide bond formation. luxembourg-bio.com

Furthermore, the use of reagents like sulfuryl fluoride (B91410) (SO₂F₂) has been explored for the clickable coupling of carboxylic acids and amines at room temperature, offering a potentially more efficient and atom-economical route to amides. rsc.org

Chemical Transformations and Reactivity Studies of 2 Bromo N 4 Fluorophenyl Benzamide

Reactions Involving the Aromatic Bromine Moiety

The bromine atom on the benzoyl ring of 2-bromo-N-(4-fluorophenyl)benzamide is a key functional group that enables a range of chemical transformations, including nucleophilic substitutions and metal-mediated cross-coupling reactions. These reactions are instrumental in the synthesis of diverse heterocyclic structures.

Nucleophilic Substitution Reactions (e.g., Azide (B81097) Displacement for Tetrazole Formation)

The bromine atom attached to the aromatic ring is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). Such reactions typically require strong activation by electron-withdrawing groups positioned ortho and para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the carbonyl group of the amide is a deactivating group, which could potentially activate the bromine for nucleophilic attack.

A notable transformation in this class is the synthesis of tetrazoles from aryl halides using sodium azide. While the direct displacement of an aryl bromide by an azide is challenging, several methods exist for the synthesis of tetrazoles from nitrogen-containing functional groups like nitriles and amides. youtube.comnih.govnih.gov For instance, the reaction of nitriles with sodium azide, often catalyzed by zinc salts or other Lewis acids, is a well-established route to 5-substituted-1H-tetrazoles. nih.gov Another approach involves the conversion of amides to tetrazoles using reagents like diphenyl phosphorazidate, which acts as both an activator for the amide and an azide source. nih.gov

Although direct displacement of the bromine in this compound by an azide to form a tetrazole is not widely reported, the synthesis of tetrazole-containing heterocycles from aryl precursors is of significant interest in medicinal chemistry due to the tetrazole group acting as a bioisostere for carboxylic acids. researchgate.netmdpi.com

Metal-Mediated Cross-Coupling Strategies

The bromine atom in this compound is well-suited for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The intramolecular Heck reaction, for example, is a potent method for constructing cyclic systems. masterorganicchemistry.com However, the synthesis of isoquinolinones from 2-halobenzamides typically proceeds through palladium-catalyzed C-H activation and annulation with alkynes or allenes, rather than a direct intramolecular Heck reaction. nih.govresearchgate.netrsc.orgnih.gov These C-H activation strategies provide a more direct route to the isoquinolinone core.

A plausible, albeit less common, intramolecular Heck-type cyclization of a derivative of this compound could be envisioned if an olefin were present in the N-aryl substituent. Such a reaction would involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular migratory insertion of the olefin and subsequent β-hydride elimination to yield the cyclized product. masterorganicchemistry.com

| Substrate | Catalyst | Conditions | Product | Yield |

| N-methoxybenzamide | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃, DIPEA, Toluene, 85°C | 3,4-dihydroisoquinolin-1(2H)-one | Good |

| Benzamide (B126) | Pd/C | Alkyne, Mild Conditions | Isoquinolinone | Good |

This table presents examples of palladium-catalyzed synthesis of isoquinolinones from related benzamide derivatives through C-H activation pathways.

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain transformations. The synthesis of isoindolin-1-ones from 2-halobenzamides is a well-documented application of copper catalysis. These reactions can proceed via intramolecular C-N bond formation. For instance, copper-catalyzed intramolecular amidation of C(sp³)-H bonds can lead to the formation of isoindolinones. rsc.org

More directly related, copper-catalyzed reactions of 2-iodobenzamides with various nitrogen sources have been shown to produce isoindolinone derivatives. rsc.org It is highly probable that this compound could undergo similar transformations, where the amide nitrogen acts as the intramolecular nucleophile to displace the bromine atom, facilitated by a copper catalyst.

| Substrate | Catalyst | Reaction Type | Product |

| 2-Iodobenzamide | Copper | C-terminal and N-terminal attack of 2-alkynylanilines | Isoindolinones and 1,2-disubstituted indoles |

| 2-Alkyl-N-substituted benzamides | Copper | Intramolecular benzylic C-H sulfamidation | N-Arylsuflonyl-1-arylisoindolinones |

This table showcases copper-catalyzed routes to isoindolinone derivatives from related benzamide precursors.

Transformations of the Amide Functional Group

The amide linkage in this compound is a robust functional group that can undergo several important transformations, such as hydrolysis and reduction.

Amide hydrolysis can be achieved under either acidic or basic conditions to yield a carboxylic acid and an amine. arkat-usa.orgeurekaselect.comlibretexts.orgadichemistry.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.com Alkaline hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. eurekaselect.comlibretexts.org For this compound, hydrolysis would yield 2-bromobenzoic acid and 4-fluoroaniline (B128567).

The reduction of amides to amines is a fundamental transformation in organic synthesis, commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). adichemistry.comnih.govyoutube.comlibretexts.orglibretexts.org This reaction proceeds by the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the corresponding amine. nih.gov The reduction of this compound with LiAlH₄ would produce N-(2-bromobenzyl)(4-fluorophenyl)amine.

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Bromobenzoic acid and 4-fluoroaniline |

| Reduction | 1. LiAlH₄, 2. H₂O | N-(2-bromobenzyl)(4-fluorophenyl)amine |

This table summarizes the expected products from the hydrolysis and reduction of this compound.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

The benzoyl ring contains a bromine atom and an amide linkage. The bromine atom is a deactivating, ortho-, para-director, while the amide group's directing effect depends on which atom is attached to the ring. In this case, the carbonyl group of the amide is attached to the ring, making it a deactivating, meta-director. youtube.comminia.edu.egwikipedia.orgresearchgate.net Therefore, electrophilic attack on this ring would be disfavored and would likely occur at the positions meta to the amide and ortho/para to the bromine.

The N-phenyl ring contains a fluorine atom and the amide nitrogen. The fluorine atom is a deactivating, ortho-, para-director due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. minia.edu.egwikipedia.org The amide nitrogen, on the other hand, is an activating, ortho-, para-director because its lone pair of electrons can be delocalized into the aromatic ring through resonance. The activating effect of the amide nitrogen is generally stronger than the deactivating effect of the fluorine, making this ring more susceptible to electrophilic attack. Substitution would be directed to the positions ortho and para to the amide nitrogen. Given that the para position is already occupied by the fluorine atom, electrophilic substitution, such as halogenation or nitration, would be expected to occur primarily at the positions ortho to the amide group.

| Ring | Substituents | Expected Directing Effect |

| Benzoyl Ring | -Br, -C(O)NH- | Deactivated, complex directing effects |

| N-Phenyl Ring | -F, -NHC(O)- | Activated, ortho-directing (to the -NH group) |

This table outlines the directing effects of the substituents on the phenyl rings of this compound in electrophilic aromatic substitution reactions.

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization for Detailed Structural Insights

Spectroscopy is a fundamental tool for probing the structural details of molecules in various states. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information about the molecular framework and functional groups.

High-resolution NMR spectroscopy (¹H and ¹³C NMR) is indispensable for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR: For a compound like 2-bromo-N-(4-fluorophenyl)benzamide, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2-bromobenzoyl and the 4-fluorophenyl rings, as well as a characteristic signal for the amide (N-H) proton. The chemical shifts (δ) and coupling constants (J) of these signals would provide detailed information about the electronic environment and the spatial relationship between neighboring protons. For instance, the protons on the 4-fluorophenyl ring would likely appear as a pair of doublets due to coupling with each other and with the fluorine atom. The protons on the 2-bromophenyl ring would exhibit a more complex splitting pattern.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl), and the signals for carbons attached to bromine and fluorine would be influenced by the electronegativity of these halogens.

While specific experimental data is unavailable, a hypothetical data table based on related structures is presented below to illustrate the expected format.

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| 10.2 (s, 1H, N-H) |

| 7.8-7.2 (m, 8H, Ar-H) |

| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| 165.0 (C=O) |

| 160.5 (d, J=245 Hz, C-F) |

| 139.0 - 115.0 (Ar-C) |

This data is illustrative and not based on experimental results for the target compound.

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. The N-H stretching vibration would appear as a sharp peak in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic C=C stretching vibrations would give strong signals in the 1400-1600 cm⁻¹ region.

| Expected Vibrational Frequencies (cm⁻¹) |

| Assignment |

| N-H stretch |

| Aromatic C-H stretch |

| C=O stretch (Amide I) |

| N-H bend (Amide II) |

| Aromatic C=C stretch |

| C-F stretch |

| C-Br stretch |

X-ray Crystallographic Studies of Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and the conformation of the molecule.

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is governed by intermolecular forces. A key interaction would be the hydrogen bond between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule, likely forming chains or dimeric structures. Other weaker interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, could also play a significant role in stabilizing the crystal structure. Studies on similar substituted N-phenylbenzamides have revealed that N-H···O hydrogen bonds are a primary stabilizing force in their crystal packing. iucr.org

| Illustrative Crystallographic Data for a Related Benzamide (B126) |

| Parameter |

| Crystal system |

| Space group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

| Volume (ų) |

| Z |

| Hydrogen bonds |

This table illustrates the type of data obtained from X-ray crystallography; specific values for the target compound are not available.

Theoretical and Computational Investigations of 2 Bromo N 4 Fluorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-bromo-N-(4-fluorophenyl)benzamide, DFT calculations can elucidate its electronic properties and predict its chemical behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For organic molecules, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key aspect of many chemical reactions youtube.com. In molecules with multiple functional groups, like this compound, the localization of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For halogenated benzamides, the presence of electronegative halogen atoms and the amide linkage influences the electronic distribution and, consequently, the FMO energies researchgate.netresearchgate.net. In a related study of a benzamide (B126) derivative, the HOMO and LUMO energy levels were computed to understand the molecule's reactivity and electronic transitions tandfonline.com.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface libretexts.orgwuxiapptec.comsparkle.pro.br. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding researchgate.netresearchgate.net. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group and the fluorine atom are expected to be regions of high negative potential. In contrast, the amide hydrogen and the region around the bromine atom (due to the σ-hole phenomenon) could exhibit positive potential, making them potential sites for interaction with nucleophiles nih.govdcu.ie.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This data is representative and based on typical values for similar halogenated benzamides.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the reaction mechanism.

For this compound, DFT could be used to explore various reactions, such as nucleophilic substitution at the carbonyl carbon, or reactions involving the aromatic rings. For instance, the mechanism of amide hydrolysis or the formation of metal complexes could be investigated. The calculated transition state structures would reveal the geometry of the molecule at the peak of the energy barrier, offering insights into the bond-making and bond-breaking processes. Theoretical studies on similar benzamide derivatives have successfully elucidated reaction mechanisms and predicted the most favorable reaction pathways researchgate.net.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and intermolecular interactions of this compound nih.govnih.govyoutube.comyoutube.com. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify the most stable conformations of the molecule youtube.com.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to estimate the properties of new or untested compounds.

A wide range of molecular descriptors can be calculated for this compound to build QSPR models. These descriptors can be categorized as constitutional, topological, geometric, and electronic. Electronic descriptors, often derived from quantum chemical calculations, are particularly important for predicting reactivity and intermolecular interactions.

Relevant descriptors for this compound would include:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic charges. These descriptors provide insight into the molecule's charge distribution and its ability to participate in electrostatic and polarization interactions.

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Parameters such as chemical hardness, softness, and electronegativity, which are derived from the HOMO and LUMO energies and are useful for predicting chemical reactivity.

QSPR studies on halogenated compounds have highlighted the importance of descriptors that can account for specific interactions like halogen bonding nih.gov. For benzamide analogues, 3D-QSAR models have been developed to predict their biological activity, demonstrating the utility of these computational approaches in drug design nih.gov. By calculating a comprehensive set of descriptors for this compound, it is possible to develop robust QSPR models to predict its physicochemical properties and biological activities.

Table 2: Selected Calculated Molecular Descriptors for this compound This data is representative and based on calculations for similar molecules.

| Descriptor | Value | Relevance |

|---|---|---|

| Molecular Weight | 310.13 g/mol | Basic physical property |

| LogP | 3.98 | Hydrophobicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Hydrogen bonding potential and cell permeability |

| Dipole Moment | 3.5 D | Overall polarity and intermolecular interactions |

Role As a Precursor in Advanced Organic Synthesis and Material Science Research

Building Block for Complex Polycyclic and Heterocyclic Systems

The strategic placement of a bromine atom on one phenyl ring and a fluorine atom on the other makes 2-bromo-N-(4-fluorophenyl)benzamide an ideal starting material for intramolecular cyclization reactions. These reactions are fundamental to creating fused ring systems that form the core of many important chemical structures.

Isoindolinones and Isoquinolinones:

The 2-bromobenzamide (B1207801) framework is a well-established precursor for synthesizing isoindolinones and isoquinolinones through transition-metal-catalyzed intramolecular reactions. Although direct studies on this compound are not extensively documented in publicly available research, the reactivity of analogous 2-bromobenzamides provides a strong basis for its potential applications. For instance, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to produce 3-(imino)isoindolin-1-ones. nih.gov In such a reaction, the this compound would be expected to undergo cyclization to form a new five-membered ring, incorporating the N-(4-fluorophenyl) moiety into the final isoindolinone structure.

Similarly, palladium-catalyzed reactions are widely employed for synthesizing isoquinolinone scaffolds. researchgate.net Palladium catalysts can facilitate the annulation of N-alkoxybenzamides with various coupling partners like allenes or alkynes to construct the isoquinolinone core. mdpi.comresearchgate.net In a typical palladium-catalyzed process, an intramolecular C-H activation or a coupling reaction involving the bromo-substituent leads to the formation of the heterocyclic ring. researchgate.netmdpi.com The N-(4-fluorophenyl) group on the amide nitrogen would remain intact, yielding an N-aryl substituted isoquinolinone. The reaction conditions for such transformations are generally mild and tolerant of various functional groups.

Table 1: Representative Conditions for Synthesis of Isoindolinones and Isoquinolinones from Benzamide (B126) Precursors This table presents generalized conditions from related syntheses to illustrate the potential pathways for this compound.

| Target Heterocycle | Catalyst System | Coupling Partner/Reagent | Base/Additive | Solvent | General Yields | Reference |

|---|---|---|---|---|---|---|

| 3-(Imino)isoindolin-1-one | CoBr₂ / Ligand (e.g., IMes·HBr) | Carbodiimide | K₂CO₃ | 1,4-Dioxane | Moderate | nih.gov |

| Isoindolinone | PdCl₂(PPh₃)₂ / NiCl₂·6H₂O | Carbon Monoxide (CO) | Triethylamine (B128534) | Ethanol | High | psu.edu |

| 3,4-disubstituted Isoquinolinone | Pd(CH₃CN)₂Cl₂ | 2,3-Allenoic acid ester | DIPEA / Ag₂CO₃ | Toluene | Good | mdpi.comresearchgate.net |

| Isoquinolinone | [RhCp*Cl₂]₂ | Alkyne | CsOAc | t-AmylOH | Good to Excellent | mdpi.com |

Tetrazoles:

While the direct conversion of this compound to a tetrazole is less common, the amide functionality can be chemically transformed into a nitrile group. The resulting 2-bromo-N-(4-fluorophenyl)benzonitrile could then serve as a key intermediate for tetrazole synthesis. The most prevalent method for forming a tetrazole ring is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. This reaction is often facilitated by a Lewis acid or a proton source. The presence of the bromo and fluoro substituents would likely influence the electronic nature of the nitrile and its reactivity in the cycloaddition step.

Potential as a Ligand Scaffold in Catalysis Research

The molecular structure of this compound contains several features that suggest its potential use as a ligand in coordination chemistry and catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

The primary coordination site in this compound is the amide group. The carbonyl oxygen is a hard donor atom that can readily coordinate to a variety of metal centers. The amide nitrogen can also participate in binding, potentially forming a bidentate chelate with the metal. This chelation would create a stable five-membered ring, a common motif in organometallic catalysts.

Furthermore, the electronic properties of the ligand can be finely tuned by the substituents on the aromatic rings.

The 2-bromo substituent: This electron-withdrawing group can influence the electron density on the benzoyl ring and, by extension, the donor strength of the amide group. The bromine atom itself could also potentially act as a weak coordination site (a hemilabile donor) or participate in halogen bonding to stabilize the catalyst structure.

The 4-fluoro substituent: This highly electronegative atom on the N-phenyl ring also acts as an electron-withdrawing group, modulating the electronic environment of the entire ligand.

By coordinating to a metal such as palladium, rhodium, or copper, this compound could form a catalytically active complex. The specific arrangement of its atoms and its electronic profile could influence the selectivity and efficiency of catalytic transformations, such as cross-coupling reactions or C-H activation processes.

Integration into Novel Chemical Systems for Pure Chemical Applications

Beyond its role in covalent synthesis, this compound is an excellent candidate for research in supramolecular chemistry, which involves the study of non-covalent interactions. The assembly of molecules into larger, ordered structures is governed by a combination of forces like hydrogen bonding, halogen bonding, and π-π stacking.

The crystal structure of this compound is likely to be dominated by strong N-H···O hydrogen bonds between the amide groups of adjacent molecules. This interaction typically leads to the formation of one-dimensional chains or tapes, a common supramolecular synthon in benzamides. researchgate.net

The halogen atoms introduce additional, more nuanced interactions:

C-H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H bonds on neighboring molecules. researchgate.netmdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like the carbonyl oxygen or even the fluorine atom) on an adjacent molecule.

These varied non-covalent interactions can guide the self-assembly of this compound into complex and predictable three-dimensional architectures. researchgate.net The study of how these weak forces compete and cooperate provides fundamental insights into crystal engineering and the design of new materials with specific solid-state properties. Research on related fluorinated benzamides has shown that fluorine substitution can play a significant role in determining crystal packing and even suppressing structural disorder. researchgate.netacs.org

Table 2: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Description | Reference |

|---|---|---|---|

| Hydrogen Bond (Strong) | N-H (donor) and C=O (acceptor) | Forms primary 1D chains or dimeric motifs, defining the core architecture. | researchgate.netresearchgate.net |

| Hydrogen Bond (Weak) | C-H (donor) and F-C (acceptor) | Contributes to linking the primary hydrogen-bonded chains into layers or 3D networks. | researchgate.netmdpi.com |

| Halogen Bond | C-Br (donor) and O=C (acceptor) | A directional interaction that provides additional stability and structural control. | mdpi.com |

| π-π Stacking | Bromophenyl and Fluorophenyl rings | Attractive, non-covalent interactions between aromatic rings that stabilize the crystal packing. | researchgate.net |

Future Directions and Emerging Research Avenues for 2 Bromo N 4 Fluorophenyl Benzamide

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid derivative, such as an acyl chloride, with an amine. nanobioletters.comnih.gov While effective, these methods can generate stoichiometric waste (e.g., HCl) and may require harsh conditions or hazardous reagents. Future research will undoubtedly prioritize the development of greener alternatives that offer higher efficiency, minimize waste, and enhance safety.

Key areas for development include:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents, research will likely focus on direct amide formation from 2-bromobenzoic acid and 4-fluoroaniline (B128567) using catalytic methods. This includes exploring novel catalysts that can operate under milder conditions and with lower environmental impact.

Green Solvents and Reaction Conditions: Emphasis will be placed on replacing conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. Furthermore, exploring solvent-free reaction conditions or mechanochemistry (ball-milling) could significantly reduce the environmental footprint of the synthesis.

Continuous Flow Synthesis: The adoption of continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless scale-up. Developing a flow-based synthesis for 2-bromo-N-(4-fluorophenyl)benzamide would represent a significant step towards more sustainable industrial production.

Avoiding Hazardous Reagents: Future synthetic strategies will aim to avoid toxic reagents, such as the chromium trioxide sometimes used in the oxidation of precursors, in favor of cleaner oxidants or catalytic hydrogenation processes with recyclable catalysts like Palladium on carbon (Pd/C). researchgate.net

A comparative table of synthetic approaches is presented below.

| Methodology | Traditional Approach | Future Sustainable Approach |

| Starting Materials | 2-bromobenzoyl chloride, 4-fluoroaniline | 2-bromobenzoic acid, 4-fluoroaniline |

| Activation | Stoichiometric (e.g., conversion to acyl chloride) | Catalytic (e.g., boronic acid catalysts, enzymes) |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., water, 2-MeTHF) or solvent-free |

| Process | Batch processing | Continuous flow synthesis |

| Byproducts | Acidic waste (e.g., HCl) | Minimal/recyclable byproducts (e.g., water) |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The structure of this compound features several reactive sites, primarily the carbon-bromine (C-Br) bond, the amide linkage, and the aromatic rings. While classical reactions like amide hydrolysis or nucleophilic aromatic substitution are known, future research will aim to uncover novel transformations.

Emerging research avenues include:

Advanced Cross-Coupling Reactions: The C-Br bond is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Future work could explore using this site to introduce complex molecular fragments, leading to the rapid synthesis of diverse compound libraries. The reactivity of this C-Br bond is analogous to that seen in the synthesis of various acetamide (B32628) derivatives where a bromo-acetamide is reacted with amines. irejournals.com

C-H Activation/Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. Research could target the regioselective activation of C-H bonds on either of the two aromatic rings, allowing for the installation of new functional groups without the need for pre-functionalized starting materials. This would represent a highly atom-economical approach to creating new derivatives.

Photoredox and Electrocatalytic Reactions: The use of light or electricity to drive chemical reactions offers new reactivity patterns under mild conditions. Exploring the behavior of this compound under photoredox or electrocatalytic conditions could lead to unprecedented transformations, such as novel cyclization or functionalization reactions that are inaccessible through traditional thermal methods.

Intramolecular Cyclization Strategies: The spatial proximity of the ortho-bromo substituent and the amide linker could be exploited to design novel intramolecular cyclization reactions, leading to the formation of heterocyclic scaffolds.

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deep understanding of a molecule's structure, conformational preferences, and electronic properties is crucial for predicting its reactivity and designing new applications. The integration of high-level computational chemistry with advanced experimental techniques provides a powerful platform for these investigations. bohrium.com

Future mechanistic studies on this compound and its reactions would benefit from:

High-Resolution Spectroscopy and Crystallography: Advanced NMR techniques and single-crystal X-ray diffraction can provide precise information about the molecule's three-dimensional structure, conformation in the solid state, and key intermolecular interactions such as hydrogen bonds and halogen bonds. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for probing molecular properties. nih.gov It can be used to calculate the conformational energy landscape, map the electron density, determine frontier molecular orbital (FMO) energies (HOMO-LUMO), and calculate reactivity descriptors (e.g., electronegativity, chemical hardness). nih.govtandfonline.com This information is vital for understanding and predicting the molecule's reactivity. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules or other reactants. tandfonline.com

Integrated Kinetic and Spectroscopic Monitoring: To understand reaction mechanisms, experimental kinetic studies can be coupled with in-situ spectroscopic monitoring (e.g., IR, NMR). The data obtained can then be compared with theoretical models derived from computational studies to validate proposed mechanistic pathways. This combined approach has been used effectively to study solvent effects and conformational preferences in related halo-aromatic compounds. bohrium.com

The table below summarizes the synergistic use of experimental and computational methods.

| Research Question | Experimental Technique | Computational Method | Insights Gained |

| Molecular Structure & Conformation | X-Ray Crystallography, NMR Spectroscopy | DFT Conformational Analysis | 3D structure, bond lengths/angles, solid-state packing, stable conformers. bohrium.commdpi.com |

| Electronic Properties & Reactivity | Cyclic Voltammetry | DFT (FMO, ESP analysis) | Electron distribution, sites for nucleophilic/electrophilic attack, redox potential. nih.govtandfonline.com |

| Reaction Mechanism | In-situ IR/NMR, Kinetic Studies | DFT (Transition State Search), MD Simulations | Identification of intermediates and transition states, activation energies, reaction pathways. bohrium.comtandfonline.com |

| Intermolecular Interactions | Temperature-dependent NMR, Calorimetry | Non-Covalent Interaction (NCI) Plots | Understanding hydrogen bonding, halogen bonding, and other forces that dictate supramolecular assembly. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for creating novel materials and molecules with tailored properties, all while adhering to the principles of modern, sustainable chemical science.

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-N-(4-fluorophenyl)benzamide, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling 2-bromobenzoic acid with 4-fluoroaniline via an acid chloride intermediate. Activation of the carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acyl chloride, which is then reacted with 4-fluoroaniline in anhydrous dichloromethane (DCM) under inert atmosphere. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). For scale-up, recrystallization in ethanol/water mixtures improves yield and minimizes byproducts like unreacted starting materials or dimerization products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the structure. Key signals include the aromatic protons of the fluorophenyl ring (δ 7.2–7.6 ppm, coupling with F) and the amide proton (δ 10.2 ppm, broad singlet). F NMR detects the fluorine environment (δ -115 to -120 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly the planarity of the amide group and halogen interactions. Software like SHELXL refines displacement parameters and validates hydrogen bonding networks .

Advanced: How do steric and electronic effects influence the reactivity of the bromine atom in nucleophilic substitution reactions?

Methodological Answer:

The bromine at the ortho position exhibits enhanced leaving-group ability due to electron-withdrawing effects from the adjacent amide carbonyl. Steric hindrance from the fluorophenyl group, however, may slow bimolecular reactions (e.g., SN2). Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 60°C reveal pseudo-first-order rate constants. Computational modeling (DFT) predicts transition-state geometries, highlighting steric clashes that necessitate bulky nucleophiles to adopt specific trajectories .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder : The fluorophenyl ring may exhibit rotational disorder. Partial occupancy modeling in SHELXL and restraints on thermal parameters improve refinement .

- Halogen Bonding : Br···O interactions influence packing. Mercury CSD analysis identifies motifs (e.g., R₂²(8) rings) and validates intermolecular distances against CSD database norms .

- Twinned Data : For non-merohedral twinning, the HKLF5 format in SHELXL separates overlapping reflections, while the ROTAX algorithm in PLATON optimizes twin-law matrices .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity (LogP) : Calculated via Molinspiration or ACD/Labs Percepta using fragment-based methods. Experimental validation via HPLC (C18 column, methanol/water mobile phase) correlates with computed values (predicted LogP ~3.2) .

- Metabolic Stability : CYP450 isoform interactions are modeled using Schrödinger’s QikProp. The fluorophenyl group reduces oxidative metabolism, while the bromine may enhance hepatic clearance via glutathione conjugation .

Basic: What solvents and conditions are optimal for recrystallization to obtain high-quality crystals?

Methodological Answer:

Slow evaporation from a 1:1 ethyl acetate/hexane mixture at 4°C yields prismatic crystals suitable for X-ray analysis. For polar solvents (e.g., DMSO), vapor diffusion with diethyl ether minimizes solvent inclusion. Crystal quality is assessed via birefringence under polarized light and PXRD to confirm phase purity .

Advanced: How does the fluorophenyl substituent affect intermolecular interactions in the solid state?

Methodological Answer:

The fluorine atom engages in C–H···F hydrogen bonds (2.8–3.2 Å) and perpendicular F···π interactions (3.3 Å), stabilizing layered packing. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions: F···H (12%), Br···H (9%), and π-stacking (15%). These interactions correlate with thermal stability (TGA decomposition onset ~250°C) .

Basic: What analytical methods detect degradation products under accelerated stability conditions?

Methodological Answer:

- HPLC-MS : A C18 column (ACN/water + 0.1% formic acid) separates hydrolyzed products (e.g., 2-bromobenzoic acid, 4-fluoroaniline). MS/MS identifies m/z 215 [M+H]+ for the acid and m/z 112 for the amine.

- Forced Degradation : Exposure to 40°C/75% RH for 4 weeks quantifies hydrolysis rates. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under ambient conditions .

Advanced: Can this compound act as a ligand in transition-metal catalysis? What coordination modes are feasible?

Methodological Answer:

The amide carbonyl and bromine can coordinate to metals like Pd(II) or Cu(I). IR spectroscopy (νC=O shift from 1680 to 1640 cm⁻¹) confirms chelation. Single-crystal studies of Pd complexes reveal square-planar geometry with κ²-O,Br binding. Catalytic activity in Suzuki-Miyaura couplings is tested using arylboronic acids, with yields optimized via ligand/metal ratio screening (e.g., 1:1.2 Pd:ligand) .

Advanced: How do isotopic labeling (e.g., 18^{18}18O, 15^{15}15N) aid in mechanistic studies of amide bond cleavage?

Methodological Answer:

O labeling at the amide carbonyl tracks hydrolysis pathways via GC-MS. N-labeled 4-fluoroaniline differentiates nucleophilic vs. electrophilic mechanisms in acidic/basic conditions. Kinetic isotope effects (KIE > 1.0) indicate rate-determining proton transfer in acid-catalyzed hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.